molecular formula C14H11ClF3N5O B10959721 4-chloro-1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

4-chloro-1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10959721
M. Wt: 357.72 g/mol
InChI Key: TYXVIFPEEPVJCY-UHFFFAOYSA-N
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Description

4-CHLORO-1-METHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-1-METHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Benzimidazole Derivative Coupling: The final step involves coupling the pyrazole derivative with a benzimidazole derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the benzimidazole ring.

    Reduction: Reduction reactions could target the pyrazole ring or the trifluoromethyl group.

    Substitution: The chlorine atom in the compound is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrazole derivatives, oxidized benzimidazole compounds, and reduced trifluoromethyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
  • 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
  • N-(1-Methyl-1H-benzimidazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Uniqueness

4-CHLORO-1-METHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzimidazole moiety can interact with various biological targets.

Properties

Molecular Formula

C14H11ClF3N5O

Molecular Weight

357.72 g/mol

IUPAC Name

4-chloro-2-methyl-N-(1-methylbenzimidazol-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H11ClF3N5O/c1-22-8-6-4-3-5-7(8)19-13(22)20-12(24)10-9(15)11(14(16,17)18)21-23(10)2/h3-6H,1-2H3,(H,19,20,24)

InChI Key

TYXVIFPEEPVJCY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=O)C3=C(C(=NN3C)C(F)(F)F)Cl

Origin of Product

United States

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